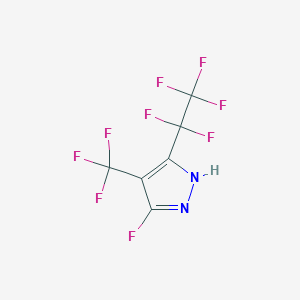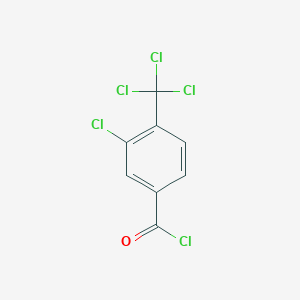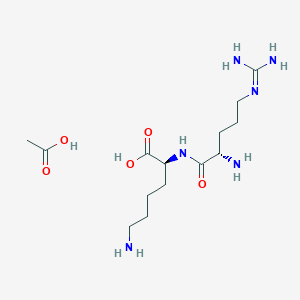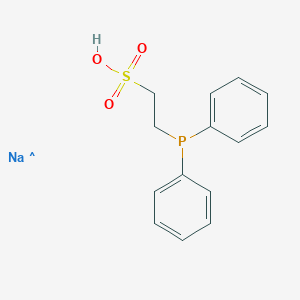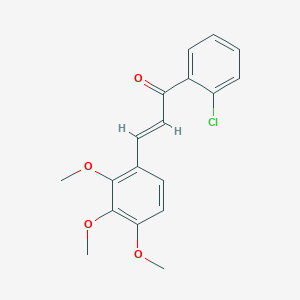
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, otherwise known as 4-Chloro-2,3,4-trimethoxybenzene, is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Chloro-2,3,4-trimethoxybenzene is a relatively new compound that has been studied for its potential use in laboratory experiments.
科学研究应用
4-Chloro-2,3,4-trimethoxybenzene has a wide range of potential applications in scientific research. It has been studied for its potential use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzyme activity. It has also been studied for its potential use in the synthesis of pharmaceuticals and as a ligand in drug discovery.
作用机制
The mechanism of action of 4-Chloro-2,3,4-trimethoxybenzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing the reaction. It is also believed to interact with other molecules in the cell, such as proteins, to modulate the activity of the enzyme.
Biochemical and Physiological Effects
4-Chloro-2,3,4-trimethoxybenzene has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain enzymes and to modulate the activity of certain proteins. It has also been shown to affect the expression of certain genes and to modulate the activity of certain hormones.
实验室实验的优点和局限性
The advantages of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments include its stability, solubility, and low toxicity. It is a relatively non-toxic compound that is stable in aqueous solutions and is soluble in organic solvents. The main limitation of using 4-Chloro-2,3,4-trimethoxybenzene in laboratory experiments is that its mechanism of action is not fully understood.
未来方向
The potential future directions for 4-Chloro-2,3,4-trimethoxybenzene include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in pharmaceutical synthesis and drug discovery. Additionally, further research into the synthesis of 4-Chloro-2,3,4-trimethoxybenzene and its potential use as a reagent in organic synthesis may lead to new and improved methods for synthesizing pharmaceuticals and other compounds. Finally, further research into the safety and toxicity of 4-Chloro-2,3,4-trimethoxybenzene may lead to improved safety protocols for its use in laboratory experiments.
合成方法
4-Chloro-2,3,4-trimethoxybenzene can be synthesized in several different ways. One method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxyphenol in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C. Another method involves the reaction of 4-chlorobenzaldehyde and 2,3,4-trimethoxybenzene in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of 70-80°C.
属性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYSDDDOILCRMU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







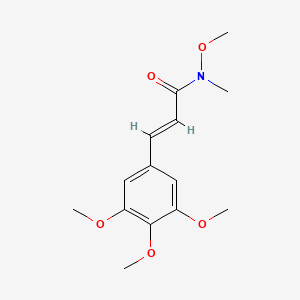
![Ethyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B6359049.png)

